Diuretic Activity: 4-Methyl Substituent Reduces Urinary Output by ~73% Versus the Unsubstituted Lead Compound II
In a standardized rat diuresis model (oral dose 45 mg/kg, 0–5 h urine collection), compound III (4-methyl analog) produced a mean cumulative urine output of 4.4 ± 0.351 mL, compared with 16.08 ± 0.650 mL for the unsubstituted lead compound II (p < 0.01 vs. control for II) [1]. This represents a 72.6% reduction in urinary output relative to compound II. The diuretic activity of compound III was 0.43 (where 1.0 = acetazolamide), versus 1.75 for compound II, confirming a >4-fold lower potency [1].
| Evidence Dimension | Cumulative urine output (mL, 0–5 h) at 45 mg/kg oral dose |
|---|---|
| Target Compound Data | 4.4 ± 0.351 mL (compound III) |
| Comparator Or Baseline | Compound II (unsubstituted benzothiazole): 16.08 ± 0.650 mL; Vehicle control: 5.33 ± 0.247 mL; Acetazolamide standard: not explicitly tabulated for this endpoint in the source |
| Quantified Difference | 4.4 vs. 16.08 mL (−72.6%); Diuretic activity index: 0.43 vs. 1.75 (4.1-fold lower) |
| Conditions | In vivo rat model; single oral dose 45 mg/kg; urine collected 0–5 h post-dose in metabolic cages |
Why This Matters
This compound is the preferred choice when a benzothiazole carboxamide scaffold is required but strong diuretic effects must be avoided—unlike compound II, which acts as a potent aquaretic.
- [1] Yar MS, Ansari ZH. Synthesis and in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives. Acta Pol Pharm. 2009 Jul-Aug;66(4):387-92. Table 2. PMID: 19702170. View Source
